![molecular formula C16H15ClN2O2 B2607005 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea CAS No. 338413-49-3](/img/structure/B2607005.png)

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

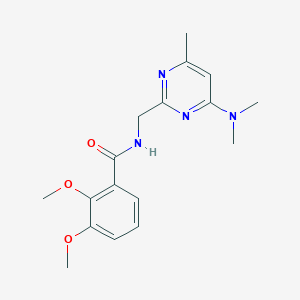

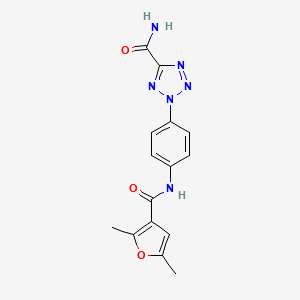

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMU is a member of the urea class of compounds and is structurally similar to other compounds that have been shown to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Optical and Structural Properties

One of the key areas of research involving this compound is the exploration of its optical and structural properties. For example, studies have been conducted on organic compounds similar in structure, examining their synthesis, structural characterization, and applications in nonlinear optics (NLO) and other device applications. Such compounds demonstrate potential in the creation of materials with specific optical properties, such as high transparency in the visible region and significant second harmonic generation (SHG) efficiency, which is crucial for NLO applications (Kumar et al., 2011).

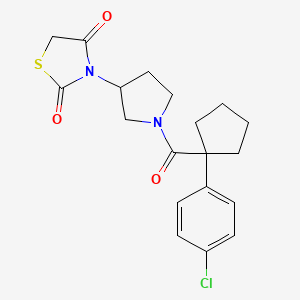

Corrosion Inhibition

Research has also delved into the corrosion inhibition properties of similar urea derivatives. Studies have shown that certain substituted urea compounds can act as effective corrosion inhibitors for mild steel in acidic solutions, highlighting the potential of urea derivatives, including the compound , in protecting metals from corrosion. This application is of particular importance in industrial chemistry and materials protection (Bahrami & Hosseini, 2012).

Nonlinear Optical Materials

Furthermore, derivatives of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea have been studied for their nonlinear optical (NLO) properties. For instance, bis-chalcone derivatives doped in polymers have been synthesized and tested, revealing significant SHG efficiencies. Such materials are promising for the development of NLO devices due to their enhanced optical limiting behavior and potential for two-photon absorption phenomena (Shettigar et al., 2006).

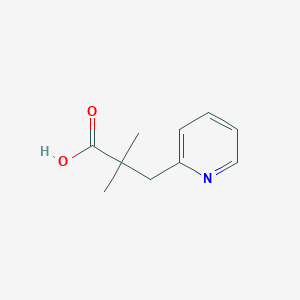

Environmental Degradation Studies

Additionally, the photodegradation and hydrolysis of substituted urea herbicides have been investigated, providing insights into the environmental behavior and stability of these compounds. Understanding the degradation pathways and kinetics of such compounds in water and soil is crucial for assessing their environmental impact and for the development of more eco-friendly pesticides (Gatidou & Iatrou, 2011).

Molecular Devices and Complexation

Research into the complexation behaviors of stilbene derivatives, including those related to 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea, has shown potential in the self-assembly of molecular devices. These studies explore the interactions of such compounds with cyclodextrins, leading to the formation of binary and ternary complexes that exhibit photoisomerization properties. This work lays the groundwork for the development of molecular devices based on these unique photo-responsive behaviors (Lock et al., 2004).

Eigenschaften

IUPAC Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDLWXKWTWMKR-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)

![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)

![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2606938.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide](/img/structure/B2606943.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)